Erythronolide B is synthesized in Saccharopolyspora erythraea by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). [, , ] This complex, encoded by the eryA genes, assembles the macrolactone ring through a series of decarboxylative Claisen condensations using propionyl-CoA and methylmalonyl-CoA as building blocks. [, , ] A key enzyme in the pathway, EryF (CYP107A1), a cytochrome P450 monooxygenase, hydroxylates 6-deoxyerythronolide B to form erythronolide B. [, , ] Subsequently, Erythronolide B undergoes a series of glycosylation and tailoring reactions to produce the final antibiotic Erythromycin A. [, , ]
Erythronolide B is derived from natural sources, specifically from the fermentation of certain species of Saccharopolyspora and Micromonospora bacteria. These organisms produce erythromycin through a polyketide biosynthetic pathway, where erythronolide B serves as an essential intermediate.
Erythronolide B is classified as a macrolide antibiotic. Macrolides are characterized by their large lactone rings containing 14 to 16 atoms, and they exhibit antimicrobial properties by inhibiting bacterial protein synthesis. Erythronolide B has a 14-membered lactone ring and contains multiple stereocenters, contributing to its biological activity.
The total synthesis of erythronolide B has been a subject of extensive research, with several methods reported. The most notable approaches include:
The synthesis typically involves multiple transformations, including:
Erythronolide B has a complex molecular structure characterized by:
The molecular weight of erythronolide B is approximately 284.39 g/mol. Its structural representation highlights the arrangement of carbon, hydrogen, and oxygen atoms crucial for its function as an antibiotic.
Erythronolide B participates in various chemical reactions that are essential for its synthesis and modification:
Reactions often require specific catalysts and conditions to ensure high selectivity and yield. For example, ruthenium-catalyzed reactions have been employed for introducing stereogenic centers effectively.
Erythronolide B exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, blocking peptide elongation during translation.
Studies indicate that erythronolide B's mechanism involves:
Erythronolide B is typically a white crystalline solid at room temperature with moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Erythronolide B serves as a pivotal compound in:
Erythronolide B is a 14-membered macrolactone ring that serves as the aglycone core of erythromycin B antibiotics. Its structure (C₂₁H₃₈O₇) features a highly oxygenated backbone with ten stereogenic centers, imposing significant conformational constraints. The ring adopts a "folded" conformation stabilized by intramolecular hydrogen bonds between the C3/C5 hydroxyl groups and the C9 carbonyl oxygen, reducing solvent exposure and enhancing rigidity. Stereochemistry at C3 (R), C5 (S), C6 (S), C9 (S), C11 (R), and C12 (R) is critical for biological activity, as it dictates spatial positioning of functional groups for ribosomal binding in derived antibiotics [2] [7].
Table 1: Key Stereocenters in Erythronolide B
Carbon Position | Configuration | Functional Role |
---|---|---|
C3 | R | Hydrogen bonding with C9 carbonyl |
C5 | S | Mediates intramolecular H-bonding |
C6 | S | Hydroxylation site for erythromycin conversion |
C13 | R | Macrocyclization site; influences ring conformation |
Erythronolide B differs from its biosynthetic precursor 6-deoxyerythronolide B (6-dEB) by a C6 hydroxyl group, introduced via cytochrome P450 enzyme EryF [9]. Unlike erythronolide A, which contains a C12 hydroxyl, erythronolide B retains a C12 hydrogen, making it a direct precursor to erythromycin D. Stereochemical homology across these aglycones follows Celmer’s Rules, preserving C2–C12 configurations but differing in oxygenation patterns. The C13 methyl-vinyl moiety in erythronolide B enables late-stage C–H oxidative macrolactonization strategies in synthetic routes [4] [9].
Table 2: Erythronolide B and Key Precursors
Compound | Molecular Formula | Distinctive Feature | Biological Role |
---|---|---|---|
6-Deoxyerythronolide B | C₂₁H₃₈O₆ | C6 deoxy | DEBS-derived macrolactone core |
Erythronolide B | C₂₁H₃₈O₇ | C6 hydroxy | Substrate for glycosylation |
Erythronolide A | C₂₁H₃₈O₈ | C6/C12 dihydroxy | Intermediate in erythromycin A synthesis |
Erythronolide B exhibits limited water solubility (<1 mg/mL) due to its hydrophobic macrolide core but is soluble in polar organic solvents (e.g., methanol, DMSO). The compound is susceptible to acid-catalyzed degradation, where the C9 ketone facilitates hemiketal formation, leading to ring contraction. Under basic conditions, ester hydrolysis may occur at the lactone linkage. Thermal stability analyses show decomposition above 150°C. The C3/C5 hydroxyl groups and C1 carbonyl participate in metal chelation, influencing its reactivity in biological environments [3] [6] [9].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 4.87 ppm (dd, J=10.2, 2.1 Hz) | C3 methine proton |
¹³C NMR | δ 76.5 ppm | C6 carbon (hydroxylated) |
IR (KBr pellet) | 1745 cm⁻¹ | Lactone C=O stretch |
X-ray | Space group P2₁2₁2₁, Z=4 | Orthorhombic crystal packing |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3